

In-Depth Technical Guide: 4-Bromo-2-chloro-6-nitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-chloro-6-nitroaniline

Cat. No.: B1282728

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-2-chloro-6-nitroaniline**, a halogenated nitroaromatic compound. Due to the limited availability of experimental data in peer-reviewed literature, this document primarily consolidates information from chemical supplier databases and computational predictions. The guide covers the compound's chemical and physical properties, a plausible synthetic route with a detailed experimental protocol for a closely related isomer, and its current understanding within the broader context of chemical synthesis. At present, there is no specific information available in the public domain regarding its involvement in signaling pathways or its direct application in drug development.

Chemical and Physical Properties

4-Bromo-2-chloro-6-nitroaniline is a substituted aniline with the chemical formula $C_6H_4BrClN_2O_2$.^[1] Its molecular structure consists of a benzene ring substituted with a bromine atom at position 4, a chlorine atom at position 2, a nitro group at position 6, and an amino group at position 1.

Table 1: Chemical and Physical Properties of **4-Bromo-2-chloro-6-nitroaniline**

Property	Value	Source
CAS Number	34033-41-5	[1] [2] [3]
Molecular Formula	C ₆ H ₄ BrCIN ₂ O ₂	[1] [2]
Molecular Weight	251.47 g/mol	[1] [4]
IUPAC Name	4-bromo-2-chloro-6-nitroaniline	[4]
Appearance	White to off-white crystalline powder (predicted)	[5]
Purity	≥96% (as offered by suppliers)	[1]
Storage Conditions	Room temperature, protected from light, under inert atmosphere	[1] [6]
Computed XLogP3	2.9	[4]
Computed Hydrogen Bond Donor Count	1	[4]
Computed Hydrogen Bond Acceptor Count	4	[4]
Computed Rotatable Bond Count	1	[4]
Computed Exact Mass	249.91447 Da	[4]
Computed Topological Polar Surface Area	71.8 Å ²	[4]
Computed Heavy Atom Count	12	[4]

Note: Most physical properties such as melting point, boiling point, and solubility are not experimentally determined in available literature and are therefore omitted. The data presented are primarily from computational predictions and supplier specifications.

Synthesis and Experimental Protocols

A definitive, peer-reviewed experimental protocol for the synthesis of **4-Bromo-2-chloro-6-nitroaniline** is not readily available. However, a logical and commonly employed synthetic strategy for such a molecule would involve the regioselective bromination of a suitable precursor. The most plausible precursor is 2-chloro-6-nitroaniline, where the directing effects of the amino and nitro groups would guide the electrophilic substitution of bromine to the para position.

While a specific protocol for the target molecule is absent, a detailed procedure for the synthesis of a closely related isomer, 2-Bromo-6-chloro-4-nitroaniline from 2-chloro-4-nitroaniline, is available and can serve as a methodological reference.^{[7][8]} This reaction demonstrates a typical electrophilic aromatic substitution on a substituted aniline.

Reference Experimental Protocol: Synthesis of 2-Bromo-6-chloro-4-nitroaniline

This protocol is for the synthesis of an isomer and should be adapted and optimized for the synthesis of **4-Bromo-2-chloro-6-nitroaniline**.

Materials and Reagents:

- 2-chloro-4-nitroaniline
- Potassium bromide (KBr)
- Acetic acid (AcOH)
- Water (H₂O)
- ZnAl-BrO₃-Layered Double Hydroxides (LDHs) (as a brominating agent)
- Dichloromethane (CH₂Cl₂)
- Silica gel (200-300 mesh)
- Petroleum ether
- Ethyl acetate

Procedure:

- A solution of 2-chloro-4-nitroaniline (2 mmol, 345 mg) and potassium bromide (1.2 mmol, 143 mg) is prepared in a 10 mL solvent mixture of acetic acid and water (9:1 v/v).[7][8]
- The solution is transferred to a 50 mL three-neck flask equipped with a magnetic stirrer and placed in a thermostatic water bath.[7][8]
- The reaction mixture is stirred at 30°C for 1 hour.[7][8]
- Over a period of 15 minutes, ZnAl-BrO₃-LDHs (1.8 g, 1.8 mmol) are slowly added in batches to the reaction mixture. The reaction temperature is then raised to and controlled at 50°C.[7][8]
- Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
- The reaction solution is extracted with dichloromethane. The organic phases are combined.[8]
- Silica gel is added to the combined organic phase for adsorption of impurities.
- The dichloromethane is removed by distillation under reduced pressure.[8]
- The resulting residue is purified by column chromatography on silica gel using a solvent mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent to yield the pure product.[8]

Caption: Plausible synthetic workflow for **4-Bromo-2-chloro-6-nitroaniline**.

Applications in Research and Development

Halogenated anilines are a crucial class of intermediates in the synthesis of bioactive molecules and materials.[9] Specifically, substituted nitroanilines are precursors in the preparation of various dyes, pharmaceuticals, and other specialty chemicals.

At present, there are no specific, publicly available studies detailing the use of **4-Bromo-2-chloro-6-nitroaniline** in drug development or its role in any signaling pathways. Its structural

similarity to other known bioactive anilines suggests potential as a scaffold in medicinal chemistry for the development of novel therapeutic agents. Further research is required to explore its biological activity and potential applications.

Spectroscopic Data

Verified experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **4-Bromo-2-chloro-6-nitroaniline** (CAS 34033-41-5) are not available in the public domain. Chemical suppliers may provide this data upon request with a purchase. For reference, spectral data for isomeric compounds are available and can provide an indication of the expected spectral features.

Safety and Handling

While a specific safety data sheet for **4-Bromo-2-chloro-6-nitroaniline** is not widely available, it should be handled with the standard precautions for halogenated nitroaromatic compounds. These compounds are generally considered hazardous.

General Safety Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, it is recommended to consult the safety data sheet provided by the supplier.

Conclusion

4-Bromo-2-chloro-6-nitroaniline is a chemical intermediate with potential for use in organic synthesis, particularly in the development of novel pharmaceuticals and specialty chemicals. This guide has summarized the currently available information on its properties, a plausible synthetic approach, and its potential applications. A significant gap in the literature exists

regarding its experimental physical and chemical data, detailed synthetic protocols, and biological activity. Further research is warranted to fully characterize this compound and explore its utility in various scientific and industrial fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 4-Bromo-2-Chloro-6-Nitroaniline-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 3. bocsci.com [bocsci.com]
- 4. 4-Bromo-2-chloro-6-nitroaniline | C6H4BrClN2O2 | CID 13443119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-BROMO-2-CHLORO-6-NITROANILINE, CasNo.34033-41-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 6. 34033-41-5|4-Bromo-2-chloro-6-nitroaniline|BLD Pharm [bldpharm.com]
- 7. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]
- 8. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 9. 2-BROMO-6-CHLORO-4-NITROANILINE(99-29-6) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Bromo-2-chloro-6-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282728#what-is-4-bromo-2-chloro-6-nitroaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com